2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and dichlorophenylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include toluene-4-sulphonic acid and hexane-1,2-diol, with reaction conditions such as heating in toluene at 85°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also critical in industrial settings to ensure compliance with regulations.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions, where reagents like chlorine or nitric acid are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine: A related compound with a similar thieno structure.
Thieno[3,4-b]-1,4-dioxin: Another compound with a thieno core, but different substituents.
Uniqueness
What sets 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide apart is its unique combination of functional groups and its potential for diverse applications. The presence of both the thieno[3,2-d]pyrimidine and dichlorophenylacetamide moieties provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C18H17Cl2N3O3S |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9H,2-3,5,10H2,1H3,(H,21,24) |
InChI Key |
UYYWEPWBOWYRCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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